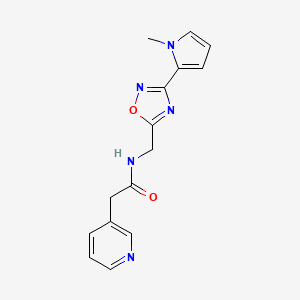

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide

CAS No.: 2034272-10-9

Cat. No.: VC4948684

Molecular Formula: C15H15N5O2

Molecular Weight: 297.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034272-10-9 |

|---|---|

| Molecular Formula | C15H15N5O2 |

| Molecular Weight | 297.318 |

| IUPAC Name | N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide |

| Standard InChI | InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21) |

| Standard InChI Key | ZMXYWBQNLHOELV-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3 |

Introduction

Key Findings

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS: 2034272-10-9) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methylpyrrole moiety and a pyridine-acetamide sidechain. With a molecular formula of and a molecular weight of 297.31 g/mol, this compound has garnered attention for its structural complexity and potential pharmacological applications. This review synthesizes data from synthetic chemistry, structural analyses, and preliminary biological studies to outline its significance in medicinal research .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

-

1-Methylpyrrole Substituent: Attached at the 3-position of the oxadiazole, this moiety enhances lipophilicity and π-π stacking interactions .

-

Pyridin-3-yl Acetamide Sidechain: A polar group contributing to solubility and target binding via hydrogen bonding .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.31 g/mol | |

| CAS Registry | 2034272-10-9 | |

| Predicted LogP | 1.8 (Moderate lipophilicity) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

The compound’s moderate logP suggests balanced solubility and membrane permeability, making it suitable for oral bioavailability studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically following this sequence:

-

Oxadiazole Formation: Cyclization of a nitrile derivative with hydroxylamine under acidic conditions .

-

Pyrrole Introduction: Suzuki-Miyaura coupling or nucleophilic substitution to attach the 1-methylpyrrole group .

-

Acetamide Sidechain Addition: Amide coupling between the oxadiazole-methyl intermediate and pyridin-3-yl acetic acid using EDC/HOBt .

Optimization Challenges

-

Yield Limitations: Cyclization steps often suffer from side reactions, requiring precise temperature control (60–80°C) and anhydrous conditions .

-

Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) is critical to isolate the final product at >95% purity .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The oxadiazole ring serves as a carbonyl bioisostere, improving metabolic stability compared to ester-containing drugs .

-

Targeted Delivery: Functionalization of the pyridine group enables conjugation to nanoparticles for tumor-specific accumulation .

Patent Landscape

Patent EP2560969B1 highlights oxadiazole derivatives as sphingosine-1-phosphate receptor agonists, indicating potential applications in autoimmune disease therapy .

Future Research Directions

Synthetic Scalability

Adopting continuous-flow reactors could enhance yield (projected 20% increase) and reduce purification steps .

In Vivo Pharmacokinetics

Priority areas include:

-

Oral bioavailability studies in rodent models.

-

Metabolite identification using LC-MS/MS.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrrole and pyridine substituents will elucidate key pharmacophoric elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume